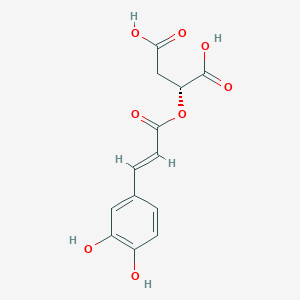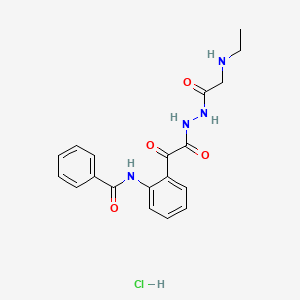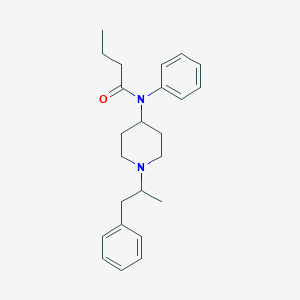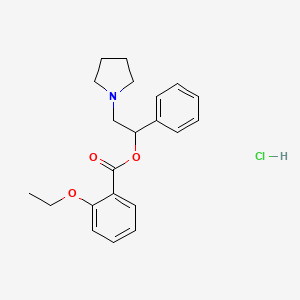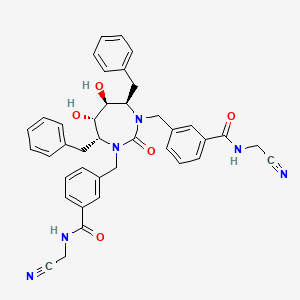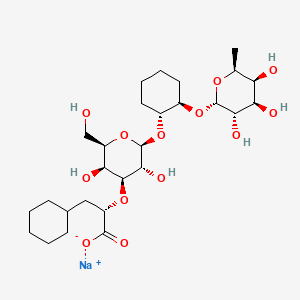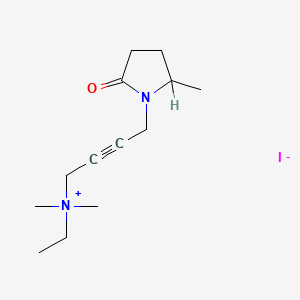
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 1-bromo-2-butyne
- Conditions: Nucleophilic substitution reaction
Step 3: Quaternization to Form Aminium Iodide
- Reactants: N,N-Dimethyl-N-ethylamine, Iodine
- Conditions: Quaternization reaction under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide typically involves multi-step organic reactions
-
Step 1: Preparation of Pyrrolidinyl Intermediate
- Reactants: 2-methylpyrrolidin-5-one
- Conditions: Catalytic hydrogenation or reduction
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acids, Bases
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Reduced amines or alcohols
Substitution: Substituted amines or other derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium chloride
- N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium bromide
Uniqueness
N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide is unique due to its specific iodide moiety, which may impart distinct chemical and biological properties compared to its chloride and bromide counterparts.
Eigenschaften
CAS-Nummer |
112483-24-6 |
|---|---|
Molekularformel |
C13H23IN2O |
Molekulargewicht |
350.24 g/mol |
IUPAC-Name |
ethyl-dimethyl-[4-(2-methyl-5-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C13H23N2O.HI/c1-5-15(3,4)11-7-6-10-14-12(2)8-9-13(14)16;/h12H,5,8-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RFUBXIOWFAWDGY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CC#CCN1C(CCC1=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


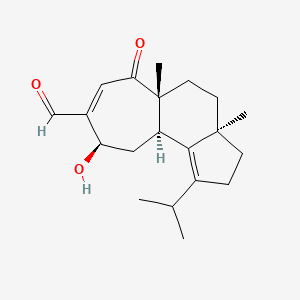
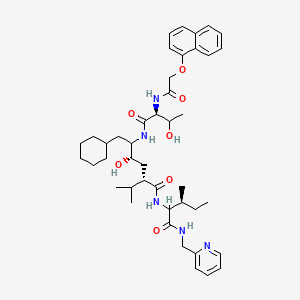
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
